5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide
Beschreibung
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14BrClN2O2. It is known for its unique structure, which includes a bromine atom, a chlorobenzyl group, and a nicotinamide moiety.
Eigenschaften
Molekularformel |
C15H14BrClN2O2 |
|---|---|
Molekulargewicht |
369.64 g/mol |
IUPAC-Name |
5-bromo-N-[2-[(2-chlorophenyl)methoxy]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrClN2O2/c16-13-7-12(8-18-9-13)15(20)19-5-6-21-10-11-3-1-2-4-14(11)17/h1-4,7-9H,5-6,10H2,(H,19,20) |
InChI-Schlüssel |
IJTHQYRFRAJOJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonicotinic acid and 2-chlorobenzyl alcohol.
Esterification: The 5-bromonicotinic acid is esterified with 2-chlorobenzyl alcohol in the presence of a suitable catalyst to form the corresponding ester.
Amidation: The ester is then subjected to amidation using ethylenediamine to yield the final product, 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’- (5-bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide: Similar structure with a methoxy group instead of an ethyl group.
2-bromo-5-chlorobenzonitrile: Contains a bromine and chlorine atom but lacks the nicotinamide moiety.
4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether: Similar structure but with a phenyl group instead of a nicotinamide moiety .
Uniqueness
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
